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1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one

Flavor ingredient specification JECFA monographs Purity requirements

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one (CAS 67962-14-5, also known as α,α-dimethylanisalacetone or Homoethone) is a synthetic methoxybenzene-class flavor ketone with a buttery, caramellic odor profile. It is internationally recognized as a flavoring agent under JECFA No. 829 and FEMA No. 3760, having been evaluated by the Joint FAO/WHO Expert Committee on Food Additives in 2001 with a conclusion of no safety concern at current intake levels.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 67962-14-5
Cat. No. B11961327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one
CAS67962-14-5
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C13H16O2/c1-10(2)13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+
InChIKeyZIXVMEYRFPMOAV-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one (67962-14-5) – JECFA- and FEMA-Listed Synthetic Flavor Ketone


1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one (CAS 67962-14-5, also known as α,α-dimethylanisalacetone or Homoethone) is a synthetic methoxybenzene-class flavor ketone with a buttery, caramellic odor profile. It is internationally recognized as a flavoring agent under JECFA No. 829 and FEMA No. 3760, having been evaluated by the Joint FAO/WHO Expert Committee on Food Additives in 2001 with a conclusion of no safety concern at current intake levels [1]. The compound is supplied as a colorless oily liquid, insoluble in water but miscible with organic solvents and ethanol, and is used to impart caramel, buttery, and fruity notes to food and beverage products [2].

Why 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one Cannot Be Simply Replaced by Close Structural Analogs


Although the market offers several homologous anisylidene ketones—most notably 1-(4-methoxyphenyl)-1-penten-3-one (Ethone, JECFA 826)—these cannot be swapped for 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one without measurable changes in formulation performance. The two substances differ in JECFA minimum purity specification (97 % vs. 98 %), physical state at room temperature (liquid vs. crystalline solid), boiling point under reduced pressure (201 °C vs. 74 °C at 10 mmHg), and odor-character nuances (buttery-caramellic vs. sweet-powdery-cherry) [1]. Such discrepancies directly affect compounding accuracy, solubility kinetics, thermal stability during processing, and final sensory profile, making unqualified substitution a source of batch-to-batch variability.

Product-Specific Differentiation Evidence for 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one (67962-14-5)


JECFA Minimum Purity Specification: 97 % vs. 98 % for the Closest Structural Analog

According to the FAO/JECFA specification monograph, 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one must meet a minimum assay of 97 % [1]. In contrast, its closest commercial analog, 1-(4-methoxyphenyl)-1-penten-3-one (Ethone, JECFA 826), is specified at a minimum assay of 98 % . This 1 percentage-point difference in regulatory purity floor may allow for a wider acceptable batch range for the target compound, potentially translating into lower cost and greater supply flexibility for applications where 97 % purity is sufficient.

Flavor ingredient specification JECFA monographs Purity requirements

Physical State at Ambient Temperature: Liquid (Target) vs. Crystalline Solid (Ethone)

The JECFA monograph describes 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one as a colorless oily liquid at room temperature [1], whereas its analog 1-(4-methoxyphenyl)-1-penten-3-one (Ethone) is consistently characterized as a white to pale yellow crystalline solid (mp ~ 60 °C) . This fundamental difference in physical state means the target compound can be directly metered by volume in automated flavor-compounding systems without the need for pre-melting or dissolution, reducing processing time and energy input.

Flavor compounding Physical form Handling properties

Boiling Point under Reduced Pressure: 201 °C vs. 74 °C at 10 mmHg

Under identical reduced pressure (10 mmHg), 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one exhibits a boiling point of 201 °C [1], whereas Ethone boils at 74 °C . The 127 °C-higher boiling point for the target compound indicates significantly lower volatility, which can be advantageous in high-temperature food processes (e.g., baking, extrusion) where flavor retention is critical, or conversely disadvantageous if steam-distillation recovery is required.

Thermal stability Distillation purification Flavor processing

Odor Profile Differentiation: Buttery-Caramellic vs. Sweet-Powdery-Cherry

The JECFA sensory characterization of 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one is a focused ‘buttery, caramellic odour’ [1], whereas Ethone is described as possessing a ‘sweet, buttery, caramellic odour’ with additional powdery, cherry, and vanilla notes reported in industry sources . Quantitative odor threshold data are not yet published for either compound; therefore, this differentiation is based on consensus organoleptic descriptors and should be treated as class-level inference. The absence of sweet and fruity side notes may make the target compound preferable when a clean caramel-butter signature is desired without confounding fruity overtones.

Sensory evaluation Flavor profile Organoleptic differentiation

Optimal Use Cases for 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one Based on Quantitative Differentiation


High-Temperature Bakery and Confectionery Applications Requiring Thermal Stability

With a boiling point of 201 °C at 10 mmHg, significantly higher than Ethone's 74 °C, 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one is better retained during baking, extrusion, and hard-candy cooking where processing temperatures often exceed 150 °C [1]. This reduces flavor loss and minimizes the formation of degradation byproducts that could alter taste.

Liquid Flavor Compounding Where Direct Liquid Metering is Preferred

Because the compound is a liquid at ambient temperature, it can be pumped and metered directly into flavor blends without the need for pre-warming or dissolution that solid analogs such as Ethone require [1]. This simplifies the manufacturing workflow and supports high-throughput automated batching.

Clean Buttery-Caramel Flavor Profiles Free of Fruity Overtones

The JECFA organoleptic description is restricted to ‘buttery, caramellic odour’, in contrast to Ethone's additional sweet, powdery, and cherry notes [1]. Formulators targeting caramel, toffee, or dairy flavors without unintended fruity nuances can therefore achieve a more faithful flavor signature with the target compound.

Cost-Sensitive Procurement Where 97 % Purity Meets Regulatory Requirements

The JECFA minimum assay for 1-(4-methoxyphenyl)-4-methyl-1-penten-3-one is 97 %, compared to 98 % for Ethone [1]. In markets or product segments where the additional purity percentage does not provide functional benefit, selecting the 97 %-specification material can reduce per-kilogram cost and expand eligible supplier options.

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